2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a benzodiazole ring substituted with a methyl group and an acetic acid moiety, making it a potentially valuable structure in medicinal chemistry.
This compound can be synthesized through various methods, primarily involving the reaction of specific precursors under controlled conditions. Its molecular formula is , indicating the presence of hydrochloric acid in its salt form.
The compound is classified as an organic acid and a derivative of benzodiazole. It may exhibit properties typical of both acids and heterocyclic compounds, which can be relevant for its applications in pharmaceuticals and research.
The synthesis of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include dimethylformamide or dimethyl sulfoxide, and reactions are typically conducted under reflux or at elevated temperatures to facilitate cyclization and acylation.
The molecular structure of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can be represented as follows:
Key structural data include:
The compound can participate in various chemical reactions due to the functional groups present:
The reactivity of this compound is influenced by the electron-donating nature of the methyl group on the benzodiazole ring, which can stabilize intermediates during these reactions.
The mechanism of action for 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride likely involves its interaction with specific biological targets such as enzymes or receptors. The benzodiazole framework is known for its ability to interact with various macromolecules, potentially leading to inhibition or modulation of their activity.
Studies suggest that compounds within this class may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific data on this compound's bioactivity remains limited.
2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has several potential applications:
The benzodiazole (benzimidazole) core is synthesized via condensation of ortho-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents under acidic conditions. For 6-methyl-substituted variants, regioselective protection strategies are essential prior to N-alkylation. A representative three-step pathway involves: (1) Selective mono-acylation of 4-methylbenzene-1,2-diamine using acetic acid under reflux in dilute HCl, yielding 6-methyl-1H-benzo[d]imidazole; (2) N1-alkylation with ethyl bromoacetate in DMF/K₂CO₃ to afford ethyl 2-(6-methyl-1H-benzo[d]imidazol-1-yl)acetate; and (3) Ester hydrolysis with NaOH followed by HCl-mediated salt formation to deliver the target compound [1] [9]. Alternative routes employ Weidenhagen-type reactions, where quinoxalin-2(1H)-one-3-carbaldoximes serve as carbonyl precursors for benzimidazole cyclization, though yields for 6-methyl derivatives remain suboptimal (<50%) [9].
Table 1: Comparative Multi-Step Synthesis Routes
Step Sequence | Reagents/Conditions | Critical Intermediate | Yield |
---|---|---|---|
Acylation → N-alkylation → Hydrolysis | HCl/AcOH reflux → K₂CO₃/ethyl bromoacetate → NaOH/HCl | Ethyl 2-(6-methyl-1H-benzodiazol-1-yl)acetate | 68% |
Oxime-mediated cyclization | H₂SO₄/n-BuOH, 80°C, 12h | 3-(Benzimidazol-2-yl)quinoxalin-2(1H)-one | 48% |
Regioselective methylation at the C6 position is achieved through: (a) Directed ortho-metalation of protected benzimidazole precursors using n-BuLi/trimethylborate followed by methylation with CH₃I; or (b) Starting material control via 3-methyl-1,2-diaminobenzene. The latter circumvents position isomerism but requires chromatographic purification due to diamine oxidation byproducts. For N1-acetic acid moiety installation, alkylation-esterification-hydrolysis sequences outperform direct chloroacetic acid coupling, minimizing di-quaternization [1] [6]. Nickel-catalyzed C–H activation enables direct methyl group functionalization but remains unexplored for C6-methyl benzodiazoles [6].
Hydrochloride salt formation occurs during final-stage aqueous workup: the free base is dissolved in anhydrous ethanol, treated with stoichiometric HCl (1.05 eq), and crystallized at 0–5°C. Key parameters:
Solution-phase synthesis dominates industrial production due to scalability, albeit with moderate yields (68–75%) and E-factor ~42. Solid-phase approaches employ Wang resin-linked ortho-fluoro-nitrobenzenes, undergoing SNAr with amines, reduction, and cyclization. While enabling automated purification, limitations include:
Table 2: Synthesis Approach Economic and Efficiency Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield (6-Me) | 68% | 52% |
PMI (Process Mass Intensity) | 86 | 124 |
Capital Cost | Low | High (automation) |
Scalability | >100 kg | <1 kg |
Purification | Crystallization | Filtration/cleavage |
Nickel(0) catalysts (e.g., Ni(COD)₂/phosphines) enable denitrogenative transannulation of benzotriazinones with alkynes/allenes, forming benzimidazole precursors at 60°C in THF (yields: 72–99%). However, direct relevance to 6-methyl-1,3-benzodiazoles is limited by:
Solvent optimization: Ethanol/water mixtures (7:3 v/v) replace DMF/NMP in N-alkylation, reducing HSP from 23.3 to 12.5 MPa¹/² and enabling direct crystallization. Catalyst recycling: Heterogeneous Ni-SiO₂ catalysts are reused 5× in model cyclizations with <8% activity loss. Waste stream valorization: Acetic acid byproducts are recovered via acidification-distillation (85% efficiency), while metal residues are sequestered using thiourea-functionalized silica [5] [6]. Process mass intensity (PMI) is reducible to 28 via:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2